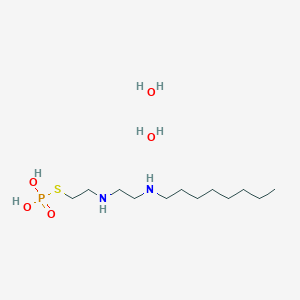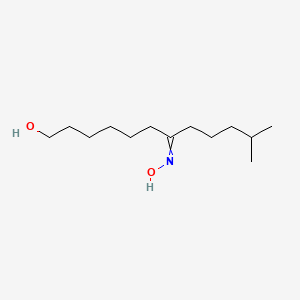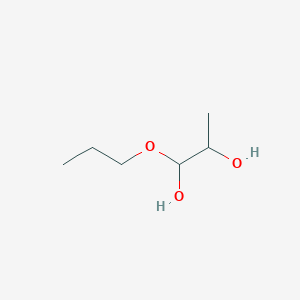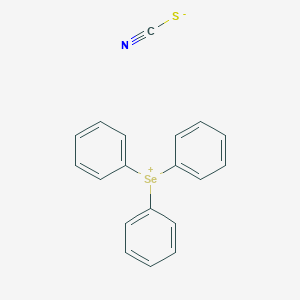
1,1-Diethoxy-3-ethyl-3-hydroxypent-4-yn-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diethoxy-3-ethyl-3-hydroxypent-4-yn-2-one is an organic compound with the molecular formula C10H18O4 It is a derivative of pentynone, characterized by the presence of ethoxy and hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethoxy-3-ethyl-3-hydroxypent-4-yn-2-one typically involves the reaction of ethyl acetoacetate with ethyl vinyl ether in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps including condensation, cyclization, and hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Diethoxy-3-ethyl-3-hydroxypent-4-yn-2-one undergoes various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The ethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1,1-Diethoxy-3-ethyl-3-oxopent-4-yn-2-one.
Reduction: Formation of 1,1-Diethoxy-3-ethylpent-4-en-2-one or 1,1-Diethoxy-3-ethylpentan-2-one.
Substitution: Formation of derivatives with various functional groups replacing the ethoxy groups.
Wissenschaftliche Forschungsanwendungen
1,1-Diethoxy-3-ethyl-3-hydroxypent-4-yn-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1-Diethoxy-3-ethyl-3-hydroxypent-4-yn-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ethoxy groups play a crucial role in its reactivity and binding affinity. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Diethoxy-3-phenylpropan-2-one
- 1,1-Diethoxy-3-(4-hydroxyphenyl)propan-2-one
Comparison
1,1-Diethoxy-3-ethyl-3-hydroxypent-4-yn-2-one is unique due to the presence of the alkyne group, which imparts distinct chemical properties and reactivity. In contrast, similar compounds like 1,1-Diethoxy-3-phenylpropan-2-one and 1,1-Diethoxy-3-(4-hydroxyphenyl)propan-2-one lack the alkyne group and exhibit different reactivity patterns and applications.
Eigenschaften
CAS-Nummer |
63864-41-5 |
|---|---|
Molekularformel |
C11H18O4 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
1,1-diethoxy-3-ethyl-3-hydroxypent-4-yn-2-one |
InChI |
InChI=1S/C11H18O4/c1-5-11(13,6-2)9(12)10(14-7-3)15-8-4/h1,10,13H,6-8H2,2-4H3 |
InChI-Schlüssel |
JLWLRCILHLKYOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C#C)(C(=O)C(OCC)OCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![S-[4-Chloro-3-hydroxy-2-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]-L-cysteine](/img/structure/B14510256.png)




![N,N'-[Oxybis(methylene)]diformamide](/img/structure/B14510279.png)
![(6,6-Dimethyl-4-oxobicyclo[3.1.1]hept-2-en-2-yl)methyl acetate](/img/structure/B14510280.png)






